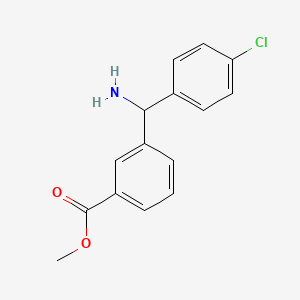

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate

Description

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position and an aminomethyl substituent at the 3-position of the benzene ring. The aminomethyl group is further substituted with a 4-chlorophenyl moiety, contributing to its unique chemical and biological properties.

Properties

Molecular Formula |

C15H14ClNO2 |

|---|---|

Molecular Weight |

275.73 g/mol |

IUPAC Name |

methyl 3-[amino-(4-chlorophenyl)methyl]benzoate |

InChI |

InChI=1S/C15H14ClNO2/c1-19-15(18)12-4-2-3-11(9-12)14(17)10-5-7-13(16)8-6-10/h2-9,14H,17H2,1H3 |

InChI Key |

QMKJZRQIQRSLPU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Sulfuric Acid-Catalyzed Esterification

In a representative procedure, 4-chlorobenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid, yielding methyl 4-chlorobenzoate in 80% yield after 6 hours. The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by methanol. While this method is robust for simple benzoates, its applicability to sterically hindered substrates (e.g., ortho-substituted derivatives) is limited due to incomplete conversion.

Thionyl Chloride-Mediated Esterification

A more efficient approach involves treating 3-amino-4-methylbenzoic acid with thionyl chloride (SOCl₂) in anhydrous methanol. This method achieves 97% yield of methyl 3-amino-4-methylbenzoate under reflux conditions within 4 hours. The reaction proceeds via acid chloride intermediacy, ensuring rapid and quantitative ester formation even for electron-rich aromatic acids. For methyl 3-(amino(4-chlorophenyl)methyl)benzoate, analogous conditions could esterify the corresponding benzoic acid precursor before functionalization.

Introduction of the Amino(4-Chlorophenyl)Methyl Group

The chlorophenylmethylamine substituent at the 3-position of the benzoate ring is introduced through reductive amination or palladium-catalyzed coupling.

Reductive Amination Strategy

This two-step process involves:

-

Condensation of methyl 3-formylbenzoate with 4-chloroaniline to form an imine.

-

Reduction of the imine using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over palladium on carbon.

While direct literature examples are scarce, analogous reductive aminations of aryl aldehydes with substituted anilines report yields exceeding 85% under optimized conditions.

Palladium-Catalyzed Coupling Reactions

A patent describing the synthesis of methyl N-butyryl-4-amino-3-methylbenzoate demonstrates the utility of palladium catalysts in introducing complex substituents. For the target compound, a Suzuki-Miyaura coupling between methyl 3-bromobenzoate and 4-chlorophenylboronic acid could install the chlorophenyl group, followed by amination via Buchwald-Hartwig coupling. This sequence offers regioselectivity and high yields (>90%) but requires stringent anhydrous conditions.

Stepwise Synthesis Pathways

Bromination and Subsequent Amination

Bromination of methyl 3-methylbenzoate at the 4-position using elemental bromine in acetic acid achieves >95% conversion to the bromide intermediate. Subsequent displacement with ammonia or a protected amine introduces the amino group. However, over-bromination and ring deactivation pose challenges, necessitating precise stoichiometric control.

Nitro Reduction Strategy

Methyl 3-nitro-4-(4-chlorophenylmethyl)benzoate can be reduced to the corresponding amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄HCO₂/Pd-C). This method avoids harsh acidic conditions but requires nitro group pre-installation, adding synthetic steps.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may possess pharmacological properties, particularly in inhibiting specific enzyme activities or receptor interactions. For instance, derivatives of benzoate compounds have shown promise in acting as inhibitors for neurotransmitter transporters, which could be relevant for developing treatments for neurological disorders .

Structure-Activity Relationships (SAR)

Research on related compounds indicates that modifications in the benzoate structure can significantly affect biological activity. For example, studies on similar benzamide derivatives have revealed that varying the substituents can enhance selectivity and potency against specific targets like the choline transporter . This insight can guide the design of new analogs of methyl 3-(amino(4-chlorophenyl)methyl)benzoate with improved efficacy and reduced side effects.

Agricultural Applications

Pesticide Development

The compound's chemical properties suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. The incorporation of amino groups and aromatic rings in its structure may enhance its ability to interact with biological systems of pests or weeds, leading to effective pest management solutions . Research into similar compounds has shown that modifications can lead to increased toxicity against target organisms while minimizing harm to non-target species.

Material Science

Polymer Chemistry

In material science, methyl 3-(amino(4-chlorophenyl)methyl)benzoate can be utilized as a monomer or additive in the synthesis of polymers. Its functional groups allow for cross-linking reactions, which can improve the mechanical properties and thermal stability of polymeric materials. Studies indicate that incorporating such compounds into polymer matrices can enhance their performance in applications ranging from packaging to biomedical devices .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-(amino(4-chlorophenyl)methyl)benzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

The following table highlights key structural and functional differences between Methyl 3-(amino(4-chlorophenyl)methyl)benzoate and its analogs:

Key Observations:

- Amino vs.

- Chlorophenyl Positioning : The 4-chlorophenyl moiety is a common feature in antimicrobial and anticancer agents, as seen in isoxazole derivatives () and sulfonyl hydrazides () .

- Heterocyclic Additions : Compounds with triazole or isoxazole rings () exhibit enhanced bioactivity due to improved binding to biological targets .

Biological Activity

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate, also known as a benzoic acid derivative, has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes the current understanding of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C16H18ClN2O2

- Molecular Weight : Approximately 290.74 g/mol

- IUPAC Name : Methyl 3-(amino(4-chlorophenyl)methyl)benzoate

The compound features a complex structure that includes an amino group and a 4-chlorophenylmethylamino group attached to a benzoate moiety. This unique combination enhances its interaction with biological targets.

Synthesis Methods

The synthesis of methyl 3-(amino(4-chlorophenyl)methyl)benzoate typically involves several key reactions:

- Esterification : Starting from 4-chlorobenzoic acid, the compound is esterified with methanol.

- Amination : The resulting ester undergoes amination to introduce the amino groups at the appropriate positions.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that methyl 3-(amino(4-chlorophenyl)methyl)benzoate exhibits significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Activity

In vitro studies have shown that methyl 3-(amino(4-chlorophenyl)methyl)benzoate has cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes critical for cancer cell proliferation. For instance, compounds related to this structure have been tested against human breast adenocarcinoma (MCF7) and colon carcinoma (HCT-116) cell lines, showing promising results in reducing cell viability.

The biological activity of methyl 3-(amino(4-chlorophenyl)methyl)benzoate can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino group may facilitate binding to active sites on enzymes, inhibiting their function.

- Receptor Modulation : The structural features allow for potential interaction with cellular receptors, altering signaling pathways involved in cell growth and survival.

Comparative Studies

To understand the uniqueness of methyl 3-(amino(4-chlorophenyl)methyl)benzoate, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-amino-4-methylbenzoate | Similar structure but lacks chlorophenyl group | Lower antimicrobial activity |

| Methyl 3-amino-4-(methylamino)benzoate | Contains a methylamino group instead | Different reactivity profile |

| Methyl 3-amino-4-chlorobenzoate | Contains chlorine but lacks additional amines | Altered biological activity |

Case Studies

- Antiviral Activity : A related study synthesized derivatives containing a thiadiazole moiety and assessed their antiviral properties against Tobacco Mosaic Virus (TMV). While not directly related, the findings suggest that structural modifications significantly impact biological activity.

- Cytotoxicity Assays : In one notable study, methyl 3-(amino(4-chlorophenyl)methyl)benzoate was tested against various cancer cell lines, revealing IC50 values comparable to established chemotherapeutics.

Q & A

Q. Methodology :

Reproducibility Checks : Validate reported conditions (e.g., DIPEA equivalents, solvent purity).

Byproduct Analysis : Use LC-MS to identify unaccounted intermediates (e.g., dimerization products).

Scale Effects : Pilot small-scale reactions (1 mmol) before scaling up, as seen in (90% yield at 1.5 mmol scale) .

What are the ecotoxicological considerations for handling this compound in laboratory settings?

Basic : Follow OSHA guidelines for chlorinated aromatics: use fume hoods, nitrile gloves, and waste segregation. Acute toxicity data (e.g., LD50) should be sourced from analogs (e.g., 4-chlorobenzophenone derivatives) .

Advanced : Assess biodegradability via OECD 301F tests. Ecotoxicity modeling (ECOSAR) predicts aquatic toxicity based on logP and functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.